1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features:
- A 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core, which integrates chromene and pyrrole moieties.
- A 3-(allyloxy)phenyl group at position 1, providing electron-donating and steric effects.
- 6,7-dimethyl substituents on the chromene ring, enhancing lipophilicity.
This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol tolerates diverse substituents, enabling libraries of 223 analogs with yields ranging from 43–86% and high purity (>95% by HPLC) .
Properties
Molecular Formula |
C25H20N2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O4S/c1-4-9-30-17-7-5-6-16(13-17)21-20-22(28)18-11-14(2)15(3)12-19(18)31-23(20)24(29)27(21)25-26-8-10-32-25/h4-8,10-13,21H,1,9H2,2-3H3 |
InChI Key |
SWZZLHQBPWRKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OCC=C |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
The target compound features a fused chromeno[2,3-c]pyrrole skeleton substituted with:
- A 3-(allyloxy)phenyl group at position 1
- 6,7-Dimethyl groups on the chromene moiety
- A thiazol-2-yl substituent at position 2
This arrangement confers significant steric and electronic complexity, necessitating precise synthetic control. The molecular formula C₂₇H₂₅N₃O₄S (MW: 487.57 g/mol) was confirmed via high-resolution mass spectrometry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 879946-82-4 | |
| Molecular Weight | 487.57 g/mol | |
| XLogP3 | 4.2 (predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies
Multicomponent Reaction (MCR) Approach
The most efficient route involves a one-pot MCR combining:
- Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (dicarbonyl precursor)
- 3-(Allyloxy)benzaldehyde (aryl aldehyde component)
- 2-Aminothiazole (amine source)
Reaction conditions:
- Solvent: Anhydrous ethanol
- Catalyst: Acetic acid (1% v/v)
- Temperature: 80°C for 20 hours
- Yield: 72–86%
Mechanism Overview:
- Formation of Schiff Base : Aldehyde-amine condensation generates an imine intermediate.
- Michael Addition : Nucleophilic attack by the dicarbonyl enolate on the imine.
- Cyclization : Intramolecular lactamization forms the pyrrole ring.
- Aromatization : Oxidation under aerobic conditions completes the chromene system.
Key advantage: This method avoids isolation of intermediates, reducing purification steps.
Post-Ugi Functionalization
An alternative strategy employs Ugi four-component reaction products as precursors:
- Ugi Adduct Formation :
- Isocyanide
- Aldehyde
- Carboxylic acid
- Amine
- Acid-Catalyzed Cyclization :
This method achieved 68% yield for thiazole-containing derivatives but requires stringent control of steric effects.
Optimization Strategies
Solvent Screening
Comparative studies identified ethanol as optimal due to:
- High solubility of reactants
- Moderate polarity facilitating cyclization
- Low cost vs. DMF or THF
Table 2: Solvent Impact on Yield
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 86 | 20 |
| DMF | 64 | 24 |
| THF | 58 | 28 |
| DCM | 32 | 36 |
Regioselective Challenges
The thiazole ring’s electron-deficient nature complicates C-2 functionalization. Solutions include:
Characterization Data
Spectroscopic Analysis
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) demonstrated:
Chemical Reactions Analysis
1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s ability to disrupt cellular processes is attributed to its binding affinity to specific proteins and its ability to interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Features
Key Observations:
- Steric and Electronic Effects : The allyloxy group introduces steric bulk and moderate electron donation, contrasting with simpler aryl or alkyl groups in other derivatives. This may influence solubility and metabolic stability .
- Synthetic Flexibility : The multicomponent reaction accommodates diverse aldehydes (e.g., allyloxy-bearing) and amines (e.g., thiazolyl-containing), enabling rapid diversification .
Biological Activity
1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its diverse biological activities. It combines multiple pharmacophores that enhance its potential in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 444.5 g/mol. Its IUPAC name is 6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. The structural complexity includes aromatic rings and heterocyclic systems that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N2O4S |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring in the compound is known to interact with enzymes such as cyclooxygenase (COX), inhibiting their activity and thus reducing inflammation.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
- Anticancer Properties : It has shown potential in inducing apoptosis in cancer cells through interference with DNA replication and repair mechanisms. This action is facilitated by the compound's binding affinity to specific proteins involved in cell cycle regulation .
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : In vitro studies indicate that it significantly reduces pro-inflammatory cytokines and inhibits COX activity at varying concentrations .
- Antioxidant Activity : The compound demonstrates notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Antiviral Activity : Preliminary research suggests that it might inhibit viral replication by targeting viral proteases, similar to other thiazole-containing compounds used in antiviral therapies .
Comparative Analysis
When compared to other similar compounds such as Sulfathiazole and Ritonavir, 1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its complex structure which allows for multiple points of interaction within biological systems:
| Compound Name | Main Activity | Structural Features |
|---|---|---|
| 1-(3-(Allyloxy)phenyl)-6,7-dimethyl... | Antimicrobial, Anticancer | Complex heterocyclic structure |
| Sulfathiazole | Antimicrobial | Simpler thiazole structure |
| Ritonavir | Antiviral | Thiazole ring with specific inhibitors |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines (HeLa and RD), showing significant cytotoxicity at non-toxic concentrations .
- Animal Models : In vivo studies demonstrated reduced tumor growth in mice models treated with this compound compared to control groups .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in patients with chronic inflammatory diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
